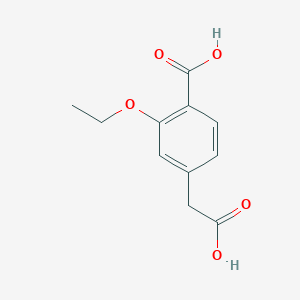

4-(Carboxymethyl)-2-ethoxybenzoic acid

Vue d'ensemble

Description

4-(Carboxymethyl)-2-ethoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a carboxymethyl group and an ethoxy group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carboxymethyl)-2-ethoxybenzoic acid typically involves the carboxymethylation of 2-ethoxybenzoic acid. This can be achieved through a series of reactions, including esterification and subsequent hydrolysis. The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the carboxymethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Carboxymethyl)-2-ethoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

4-(Carboxymethyl)-2-ethoxybenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

Industry: The compound can be used in the production of polymers, resins, and other industrial materials.

Mécanisme D'action

The mechanism of action of 4-(Carboxymethyl)-2-ethoxybenzoic acid involves its interaction with specific molecular targets. The carboxymethyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The ethoxy group may also play a role in modulating the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Carboxymethyl)-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

4-(Carboxymethyl)-2-hydroxybenzoic acid: Contains a hydroxy group instead of an ethoxy group.

4-(Carboxymethyl)-2-chlorobenzoic acid: Features a chlorine atom in place of the ethoxy group.

Uniqueness

4-(Carboxymethyl)-2-ethoxybenzoic acid is unique due to the presence of both the carboxymethyl and ethoxy groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Activité Biologique

4-(Carboxymethyl)-2-ethoxybenzoic acid (CMEBA) is a benzoic acid derivative with potential applications in pharmaceuticals and biochemistry. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action. This article reviews the biological properties, mechanisms, and relevant research findings associated with CMEBA.

Chemical Structure and Properties

CMEBA has the chemical formula CHO and a molecular weight of 224.21 g/mol. The structure includes a carboxymethyl group and an ethoxy group attached to a benzoic acid core, contributing to its solubility and reactivity.

Antioxidant Properties

CMEBA exhibits significant antioxidant activity, which is essential for protecting cells from oxidative stress. Studies have shown that compounds with similar structures can scavenge free radicals, thereby preventing cellular damage.

Anti-inflammatory Effects

Research indicates that CMEBA may possess anti-inflammatory properties. It can inhibit pro-inflammatory cytokines, which are implicated in various inflammatory diseases. This effect could be beneficial in treating conditions such as arthritis and cardiovascular diseases.

Antimicrobial Activity

CMEBA has demonstrated antimicrobial properties against various pathogens. Its efficacy against Gram-positive and Gram-negative bacteria suggests potential use as a natural preservative or therapeutic agent in infectious diseases.

The biological activity of CMEBA is attributed to its ability to interact with cellular targets, modulating pathways involved in oxidative stress and inflammation. The carboxylic acid group may facilitate interactions with proteins and enzymes, influencing their activity.

Case Studies

- Antioxidant Activity Evaluation : A study assessed the antioxidant capacity of CMEBA using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, revealing a significant reduction in DPPH radicals at varying concentrations.

- Anti-inflammatory Study : In vitro experiments demonstrated that CMEBA reduced the secretion of TNF-α in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

- Antimicrobial Testing : CMEBA was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics, suggesting its utility in combating bacterial infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Carboxymethyl and ethoxy groups | Antioxidant, anti-inflammatory |

| 4-Hydroxybenzoic acid | Hydroxy group | Antimicrobial |

| Salicylic acid | Hydroxy and carboxylic groups | Anti-inflammatory |

Propriétés

IUPAC Name |

4-(carboxymethyl)-2-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-2-16-9-5-7(6-10(12)13)3-4-8(9)11(14)15/h3-5H,2,6H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZWZRNYTRQDLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176522 | |

| Record name | 4-(Carboxymethyl)-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220438-80-2 | |

| Record name | 4-(Carboxymethyl)-2-ethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220438802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Carboxymethyl)-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(CARBOXYMETHYL)-2-ETHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P92FSD7933 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-(Carboxymethyl)-2-ethoxybenzoic acid in the synthesis of Repaglinide?

A1: this compound serves as a crucial starting material in a novel synthesis method for Repaglinide []. This method involves several steps:

Q2: Are there any known impurities formed during the synthesis of Repaglinide using this method?

A2: While the provided abstract [] doesn't specify impurities, a separate study [] details the characterization and crystal structures of a significant impurity encountered during Repaglinide synthesis. Although the specific synthetic route isn't mentioned in that study, it highlights the importance of understanding and controlling impurities in pharmaceutical manufacturing.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.